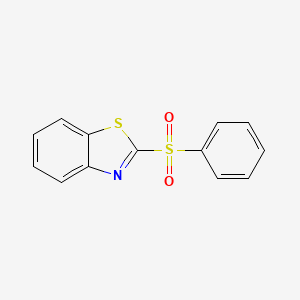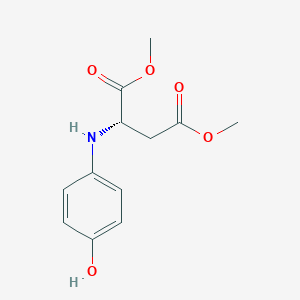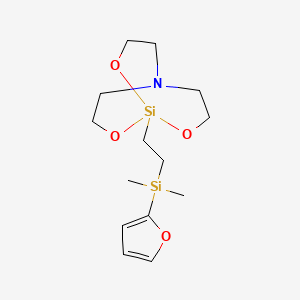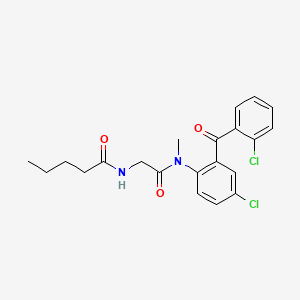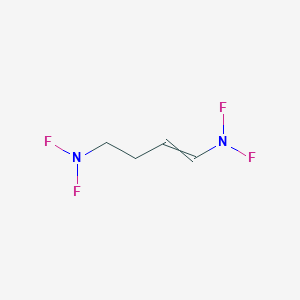
N,N,N',N'-tetrafluorobut-1-ene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine is a fluorinated organic compound characterized by the presence of four fluorine atoms and two amine groups attached to a butene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine typically involves the use of fluorinated precursors. One common method involves the reaction of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with amine reagents under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted fluorinated butene derivatives .
Scientific Research Applications
N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 4-Bromo-3,3,4,4-tetrafluorobut-1-ene
- 2,4,4,4-Tetrafluorobut-1-ene
- cis-1,1,1,4,4,4-Hexafluorobut-2-ene
Comparison: N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine is unique due to the presence of both amine groups and fluorine atoms, which confer distinct chemical and physical properties. Compared to other fluorinated butenes, this compound exhibits enhanced reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
64078-98-4 |
|---|---|
Molecular Formula |
C4H6F4N2 |
Molecular Weight |
158.10 g/mol |
IUPAC Name |
N,N,N',N'-tetrafluorobut-1-ene-1,4-diamine |
InChI |
InChI=1S/C4H6F4N2/c5-9(6)3-1-2-4-10(7)8/h1,3H,2,4H2 |
InChI Key |
UPVOTWCLAMPMSA-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(F)F)C=CN(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


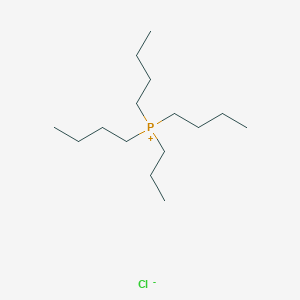
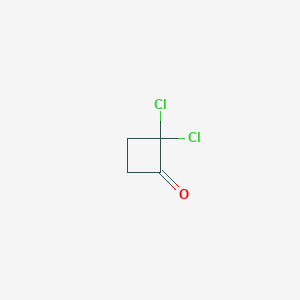
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)

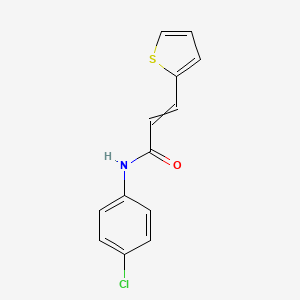
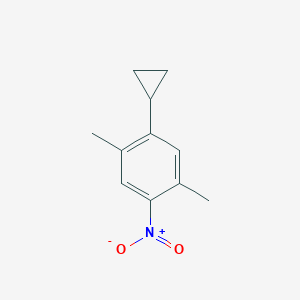
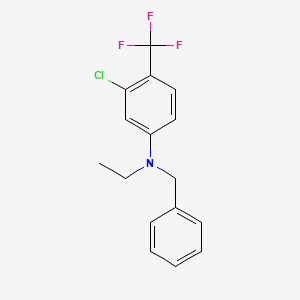
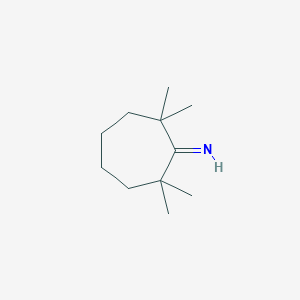
![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
